![molecular formula C8H10N2O2S B1521023 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 40440-23-1](/img/structure/B1521023.png)
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Overview
Description
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid, also known as 2-aminothiazole-4-carboxylic acid (ATCA) is an important organic compound used in various scientific research applications. It is a derivative of benzothiazole, a heterocyclic aromatic compound with a sulfur atom in its ring structure. ATCA is a white crystalline solid with a melting point of 154-155°C. It is soluble in water and ethanol, and has a strong acidic character.
Scientific Research Applications
Synthesis and Biological Activity
Research has shown that derivatives of this compound can be synthesized and have potential biological activities. For example, the synthesis of N-substituted-3-chloro-2-azetidinones using 2-aminobenzothiazole-6-carboxylic acid has led to compounds with good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. None of the compounds were active against the fungal species tested in this study (Chavan & Pai, 2007).
Antimicrobial Activity
Another study focused on the synthesis of new pyridine derivatives starting from 2-amino substituted benzothiazoles, which resulted in compounds with variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antiallergic Activity
Compounds derived from this chemical structure have also been investigated for their antiallergic activity. Specifically, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines synthesized from 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes exhibited antiallergic activity in a rat test, with some derivatives showing potency significantly higher than that of disodium cromoglycate (Nohara et al., 1985).
Methodological Advances in Synthesis
Further, methodological advancements have been made in the synthesis of benzothiazoles from carboxylic acids, including those with hydroxyl and amino substituents, under mild conditions, which highlights the versatility and potential of these compounds in various applications (Meghdadi, Amirnasr, & Ford, 2012).
Mechanism of Action
Benzothiazoles
are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Tetrahydrobenzothiazoles
, a subclass of benzothiazoles, are part of many bioactive compounds and drugs. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h4H,1-3H2,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWIUYPFUVLKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197494 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
CAS RN |
40440-23-1 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40440-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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